molecular formula C11H14N4O2S2 B2457988 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide CAS No. 1207028-36-1

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide

Cat. No.: B2457988
CAS No.: 1207028-36-1
M. Wt: 298.38
InChI Key: DIQZXMKTYYJSTP-UHFFFAOYSA-N
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Description

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 6-methylpyridazine with an appropriate ethylamine derivative, followed by the introduction of the thiophene-2-sulfonamide group through sulfonation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the pyridazine moiety can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the pyridazine moiety.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and sulfonamide group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-sulfonamide and thiophene-2-carboxamide.

    Pyridazine derivatives: Compounds such as 6-methylpyridazine and pyridazine-3-sulfonamide.

Uniqueness

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the thiophene and pyridazine moieties allows for diverse applications and interactions that are not typically observed in simpler analogs.

Properties

IUPAC Name

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c1-9-4-5-10(15-14-9)12-6-7-13-19(16,17)11-3-2-8-18-11/h2-5,8,13H,6-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQZXMKTYYJSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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